molecular formula C11H13NO6S B14039507 Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate

Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate

Cat. No.: B14039507
M. Wt: 287.29 g/mol
InChI Key: VPTLNOKASSSRTO-UHFFFAOYSA-N
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Description

Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitro group, and a methyl ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Acidic Conditions: Trifluoroacetic acid, dichloromethane.

    Coupling Reagents: Aryl or vinyl boronic acids, palladium catalysts.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Deprotected Amines: Removal of the Boc group yields free amines.

    Coupled Products: Suzuki-Miyaura coupling yields biaryl or vinyl-thiophene derivatives.

Scientific Research Applications

Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate is primarily related to its chemical reactivity. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthetic processes. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The ester group provides a site for hydrolysis or transesterification reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(tert-butoxycarbonyl)-4-aminothiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 5-(tert-butoxycarbonyl)-4-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of a nitro group.

    Methyl 5-(tert-butoxycarbonyl)-4-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct reactivity compared to other substituents. The nitro group can be selectively reduced to an amino group, providing a versatile handle for further functionalization.

Properties

Molecular Formula

C11H13NO6S

Molecular Weight

287.29 g/mol

IUPAC Name

2-O-tert-butyl 5-O-methyl 3-nitrothiophene-2,5-dicarboxylate

InChI

InChI=1S/C11H13NO6S/c1-11(2,3)18-10(14)8-6(12(15)16)5-7(19-8)9(13)17-4/h5H,1-4H3

InChI Key

VPTLNOKASSSRTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(S1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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